Xylostosidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xylostosidine involves multiple steps, starting from the extraction of precursor compounds from Lonicera xylosteum. The key steps include glycosylation and sulfur incorporation under controlled conditions .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing yield and purity through advanced extraction and synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
Xylostosidine undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
Xylostosidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of xylostosidine involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including the MAPK and TNF signaling pathways, which play crucial roles in cellular responses . The exact molecular targets are still under investigation, but preliminary studies suggest that this compound may interact with key proteins involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Xylostosidine is similar to other monoterpene alkaloid glucosides, such as arctiin and ZINC12153652 . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
What sets this compound apart is its unique sulfur-containing structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
74518-57-3 |
---|---|
Molecular Formula |
C18H25NO8S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(7S,9S,10R,11S)-10-ethenyl-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-oxa-6-thia-3-azatricyclo[7.4.0.03,7]tridec-1(13)-en-2-one |
InChI |
InChI=1S/C18H25NO8S/c1-2-8-9-5-12-19(3-4-28-12)16(24)10(9)7-25-17(8)27-18-15(23)14(22)13(21)11(6-20)26-18/h2,7-9,11-15,17-18,20-23H,1,3-6H2/t8-,9+,11?,12+,13?,14?,15?,17+,18?/m1/s1 |
InChI Key |
RMTHFMSBPWQULL-LTDZNUIOSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2C[C@H]3N(CCS3)C(=O)C2=CO[C@H]1OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES |
C=CC1C2CC3N(CCS3)C(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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